Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl compounds typically involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can give various substituted aryl cyclopropanes .Molecular Structure Analysis
A cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide produces cyclopropyl arenes in very good yields . The cross-coupling of other alkyl, cycloalkyl, and aryl Grignard reagents with aryl bromides under the same conditions gives the corresponding substituted arenes in good yields .Physical and Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)propionitrile, a related compound, is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . These properties may be similar in Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is used in synthesizing spirooxindoles via a [3 + 2]-cycloaddition reaction. This process involves the generation of azomethine ylides and has potential in anticancer activity studies (Filatov et al., 2017).
- Cyclopropanation and C-H Insertion Reactions : This compound is relevant in metal carbenoid reactions, including cyclopropanation and C-H insertion, highlighting its significance in creating complex organic structures (Archambeau et al., 2015).
- N-Cyclopropylation of Cyclic Amides and Azoles : It's used in direct cyclopropyl transfer reactions, particularly in the preparation of N-cyclopropyl indoles and other nitrogenated compounds significant in pharmaceuticals (Gagnon et al., 2007).
Applications in Medicinal Chemistry
- Photoredox-catalyzed Oxo-amination of Aryl Cyclopropanes : this compound is involved in the construction of β-amino ketone derivatives, a process important for medicinal chemistry applications (Ge et al., 2019).
- Cytochrome P450-catalyzed Oxidation : This compound undergoes oxidation, leading to various metabolic products. Understanding this process is crucial for its potential therapeutic applications (Cerny & Hanzlik, 2006).
Advanced Organic Synthesis Techniques
- Enantioselective Cyclopropanation : It's used in enantioselective cyclopropanation of enals, showcasing its role in the synthesis of complex, chiral organic molecules (Meazza et al., 2016).
- Copper-Catalyzed Chan-Lam Cyclopropylation : The compound is instrumental in Chan-Lam cyclopropylation, leading to cyclopropyl aryl ethers and amine derivatives, important in synthesizing medicinal molecules (Derosa et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-3-1-2-9(6-11)7-16-10-4-5-10/h1-3,6,10,16H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRQQQGMZVHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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